
magnesium;1-methyl-4-propoxybenzene-5-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-methyl-4-propoxybenzene-5-ide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide typically involves the reaction of 1-methyl-4-propoxybenzene-5-ide with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as: [ \text{1-methyl-4-propoxybenzene-5-ide} + \text{Mg} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is carried out in large reactors with controlled addition of the aryl halide to magnesium. The reaction is highly exothermic, so it is essential to maintain a controlled rate of addition to prevent runaway reactions .
化学反応の分析
Types of Reactions
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain compounds due to its strong nucleophilic nature.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Conditions: Typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
科学的研究の応用
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction mechanism typically follows a nucleophilic addition pathway .
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of the 1-methyl-4-propoxybenzene-5-ide group.
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group.
Uniqueness
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is unique due to the presence of the 1-methyl-4-propoxybenzene-5-ide group, which can impart specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where such specificity is required .
特性
分子式 |
C10H13BrMgO |
|---|---|
分子量 |
253.42 g/mol |
IUPAC名 |
magnesium;1-methyl-4-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-3-8-11-10-6-4-9(2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
GSFGKBGVVRRZJR-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


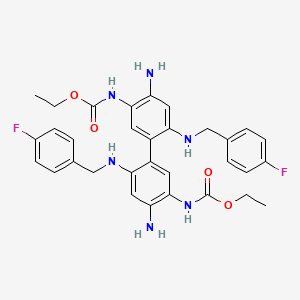
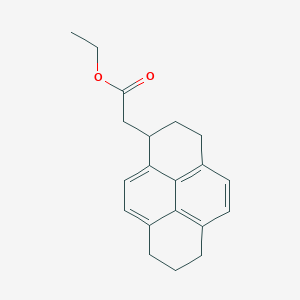
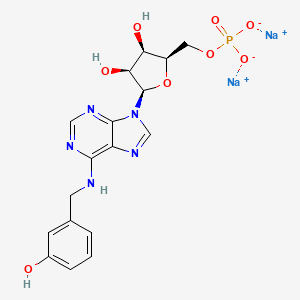

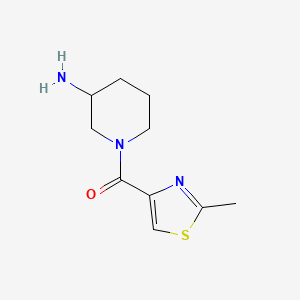
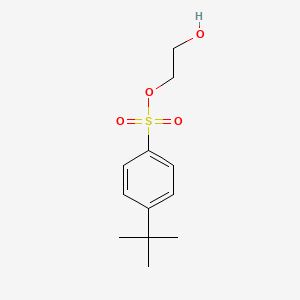

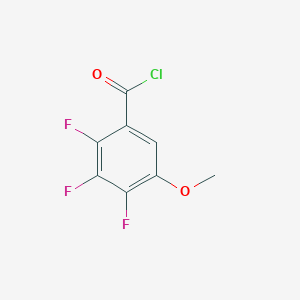
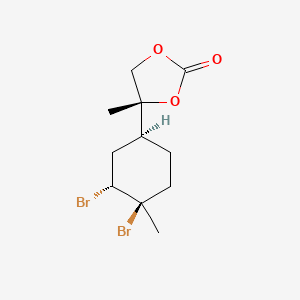
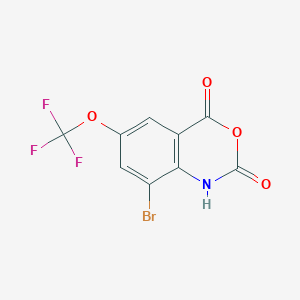
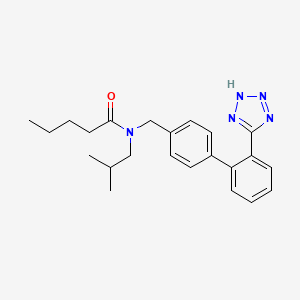
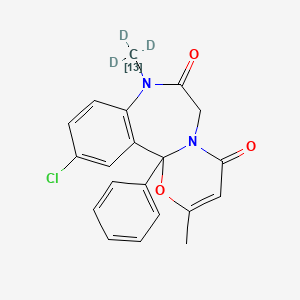
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
